

"spectroscopic data of 6-Methoxy-3-methyl-1H-indazole (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 6-Methoxy-3-methyl-1H-indazole

Cat. No.: B1321996

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Spectroscopic Profile of 6-Methoxy-3-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-Methoxy-3-methyl-1H-indazole** (CAS No: 7746-29-4; Molecular Formula: C₉H₁₀N₂O). Direct experimental spectra for this specific compound are not readily available in the public domain. Therefore, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for the acquisition of such spectroscopic data are also provided, synthesized from standard laboratory practices for similar heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectroscopic Data

The structural formula of **6-Methoxy-3-methyl-1H-indazole** is presented below:

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Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 12.0	br s	1H	N-H
~7.5 - 7.6	d	1H	H-7
~6.8 - 6.9	d	1H	H-5
~6.7 - 6.8	s	1H	H-4
~3.8 - 3.9	s	3H	-OCH ₃
~2.5 - 2.6	s	3H	-CH ₃

- Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~158 - 160	C-6
~141 - 143	C-7a
~138 - 140	C-3
~121 - 123	C-7
~120 - 122	C-3a
~110 - 112	C-5
~90 - 92	C-4
~55 - 56	-OCH ₃
~11 - 13	-CH ₃

Infrared (IR) Spectroscopy

- Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3100	Broad	N-H stretch
~3050 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~1620 - 1600	Strong	C=C aromatic ring stretch
~1500 - 1450	Strong	C=C aromatic ring stretch
~1250 - 1200	Strong	Asymmetric C-O-C stretch (aryl ether)
~1050 - 1000	Strong	Symmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

- Predicted Mass Spectrometry Data

m/z	Ion
162.08	[M] ⁺ (Molecular Ion)
147.06	[M-CH ₃] ⁺
119.06	[M-CH ₃ -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **6-Methoxy-3-methyl-1H-indazole**, based on standard procedures for similar compounds.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-Methoxy-3-methyl-1H-indazole** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is used.
 - Typically, 16 to 64 scans are acquired.
 - Acquisition time: ~3-4 seconds.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled single-pulse experiment (e.g., zgpg30) is used.

- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition:
 - The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
 - A background spectrum of the clean ATR crystal is recorded first.
 - The sample spectrum is then recorded and ratioed against the background.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

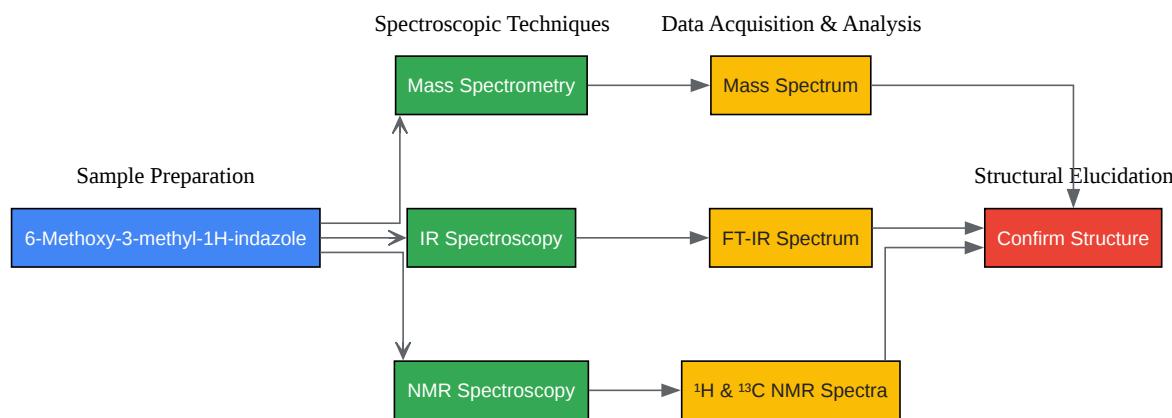
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL stock solution, diluted to 10 $\mu\text{g/mL}$).
- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is used.

- Data Acquisition (ESI):
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the molecular ion.
 - The mass spectrum is acquired in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.

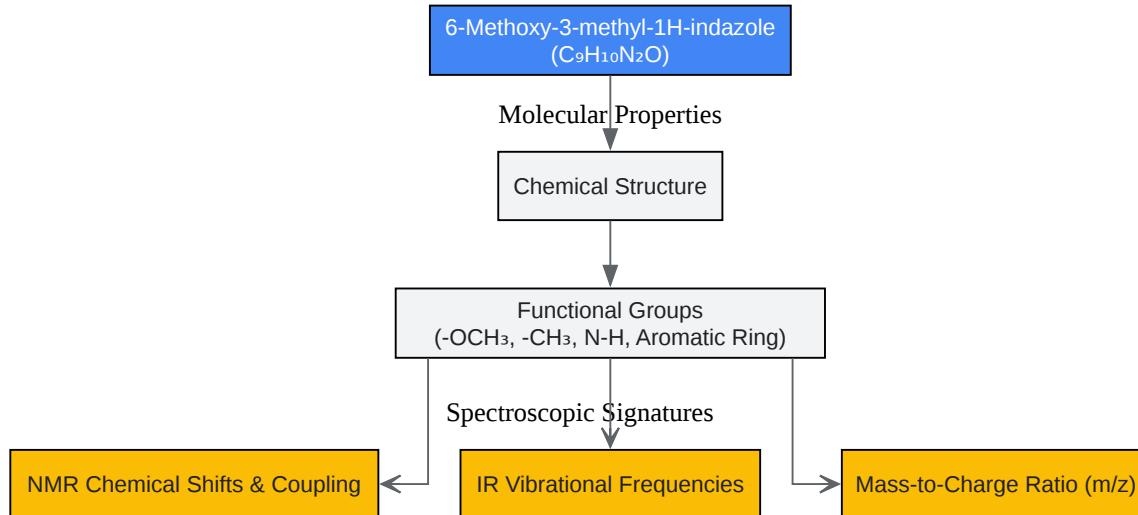
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.



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Caption: Logical relationship between molecular properties and spectroscopic data.

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